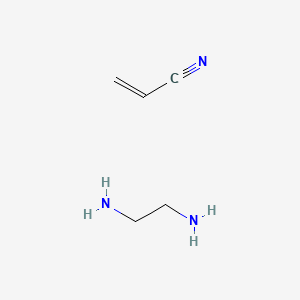
Ethane-1,2-diamine;prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethane-1,2-diamine;prop-2-enenitrile is an organic compound with the molecular formula C5H11N3. This compound is a reaction product of ethane-1,2-diamine and prop-2-enenitrile. It is known for its applications in various chemical synthesis processes and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of ethane-1,2-diamine;prop-2-enenitrile typically involves the reaction of ethane-1,2-diamine with prop-2-enenitrile under controlled conditions. One common method involves dissolving iminodiacetonitrile in an organic solvent, adding an OH-type anion exchange resin and an iminodiacetonitrile stabilizer, and performing a hydrogenation reaction with hydrogen in the presence of a hydrogenation catalyst at temperatures ranging from 50°C to 150°C and pressures from 5 Mpa to 25 Mpa .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and specialized catalysts to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Ethane-1,2-diamine;prop-2-enenitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogenation reactions are used to reduce nitriles to amines, often in the presence of hydrogenation catalysts
Substitution: The compound can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Major Products: The major products formed from these reactions include various substituted amines and nitriles, depending on the specific reagents and conditions used .
Scientific Research Applications
Ethane-1,2-diamine;prop-2-enenitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethane-1,2-diamine;prop-2-enenitrile involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the compound reacts with periodate monoanion, leading to the formation of oxidized products . In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Ethane-1,2-diamine;prop-2-enenitrile can be compared with other similar compounds such as:
Ethane-1,2-diamine: A basic amine used in various chemical synthesis processes.
1,2-Diaminopropane: Another diamine with similar chemical properties and applications.
1,3-Diaminopropane: A related compound with a different carbon chain length, affecting its reactivity and applications.
Uniqueness: this compound is unique due to its specific combination of ethane-1,2-diamine and prop-2-enenitrile, which imparts distinct chemical properties and reactivity compared to other diamines and nitriles .
Properties
CAS No. |
68909-99-9 |
|---|---|
Molecular Formula |
C5H11N3 |
Molecular Weight |
113.16 g/mol |
IUPAC Name |
ethane-1,2-diamine;prop-2-enenitrile |
InChI |
InChI=1S/C3H3N.C2H8N2/c1-2-3-4;3-1-2-4/h2H,1H2;1-4H2 |
InChI Key |
BDLZGUGOSAZRDI-UHFFFAOYSA-N |
Canonical SMILES |
C=CC#N.C(CN)N |
Related CAS |
28183-82-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















